Synthetic Accessibility: A Reported Photocatalytic Carboxylation Route Yields 3-Acetylthiophene-2-carboxylic acid in 41%
A modern synthetic method for 3-acetylthiophene-2-carboxylic acid has been reported using a redox-neutral photocatalytic C-H carboxylation of 3-acetylthiophene with CO₂, achieving a yield of 41% under optimized conditions [1]. This represents a distinct synthetic entry point compared to the more common and often lower-yielding oxidation of 2-acetylthiophene to produce 2-thiophenecarboxylic acid, or the multi-step processes required for other 3-substituted analogs [2].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 41% yield |
| Comparator Or Baseline | Haloform oxidation of 2-acetylthiophene to 2-thiophenecarboxylic acid yields 40%; Ag₂O oxidation of 3-thienaldehyde to 3-thiophenecarboxylic acid yields 95-97% |
| Quantified Difference | Target yield (41%) is comparable to the 40% for 2-isomer oxidation but is a direct C-H functionalization route; 3-isomer via aldehyde is higher yield (95-97%) but requires an aldehyde precursor. |
| Conditions | Photocatalytic C-H carboxylation with CO₂ using 2,3,6,7-tetramethoxy-9(10H)-anthracenone and Cs₂CO₃ in DMSO at 25°C under blue LED irradiation [1] |
Why This Matters
This provides a viable and modern synthetic route for procurement or in-house synthesis, offering an alternative to traditional, potentially lower-yielding oxidation methods.
- [1] Bergonzini, G., et al. (2020). Chem, 6(10), 2658-2672. Photocatalytic C-H Carboxylation of Hetero(arenes). As synthesized on ChemicalBook. Retrieved from https://www.chemicalbook.cn/synthesis/3-acetylthiophene-2-carboxylic-acid.htm View Source
- [2] Elsevier. (n.d.). Thiophenecarboxylic Acid. In ScienceDirect Topics. Retrieved from https://www.sciencedirect.com/topics/chemistry/thiophenecarboxylic-acid View Source
